
sodium;(113C)hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium hexadecanoate can be synthesized through the saponification of palmitic acid with sodium hydroxide. The reaction involves heating palmitic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium hexadecanoate and water:
C16H32O2 (palmitic acid) + NaOH → C16H31NaO2 (sodium hexadecanoate) + H2O
Industrial Production Methods
Industrial production of sodium hexadecanoate typically involves the saponification of palm oil, which is rich in palmitic acid. The process includes the following steps:
Hydrolysis: Palm oil is hydrolyzed to release free fatty acids, including palmitic acid.
Neutralization: The free fatty acids are neutralized with sodium hydroxide to form sodium salts, including sodium hexadecanoate.
Purification: The resulting sodium hexadecanoate is purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hexadecanoate undergoes various chemical reactions, including:
Oxidation: Sodium hexadecanoate can be oxidized to form hexadecanoic acid and other oxidation products.
Reduction: It can be reduced to form hexadecanol.
Substitution: Sodium hexadecanoate can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
Oxidation: Hexadecanoic acid and other carboxylic acids.
Reduction: Hexadecanol.
Substitution: Halogenated hexadecanoates.
Wissenschaftliche Forschungsanwendungen
Sodium hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in cell culture media as a source of fatty acids.
Medicine: Investigated for its potential role in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its emulsifying and surfactant properties .
Wirkmechanismus
Sodium hexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of hydrophobic substances. In biological systems, sodium hexadecanoate can interact with cell membranes, altering their permeability and fluidity. This interaction is crucial for its role in drug delivery and cell culture applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium stearate: Another sodium salt of a fatty acid, with an 18-carbon chain (stearic acid).
Sodium oleate: The sodium salt of oleic acid, an unsaturated fatty acid with an 18-carbon chain and one double bond.
Sodium laurate: The sodium salt of lauric acid, a saturated fatty acid with a 12-carbon chain
Uniqueness
Sodium hexadecanoate is unique due to its specific chain length (16 carbons) and its widespread availability from palm oil. Its properties as an emulsifier and surfactant make it particularly valuable in the cosmetics and skincare industry. Additionally, its role in scientific research, particularly in cell culture and drug delivery, highlights its versatility and importance .
Eigenschaften
Molekularformel |
C16H31NaO2 |
|---|---|
Molekulargewicht |
279.40 g/mol |
IUPAC-Name |
sodium;(113C)hexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1; |
InChI-Schlüssel |
GGXKEBACDBNFAF-OMVBPHMTSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCC[13C](=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




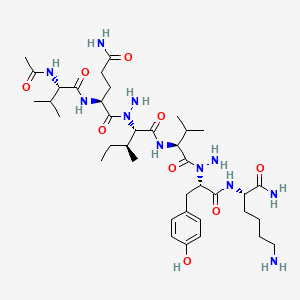
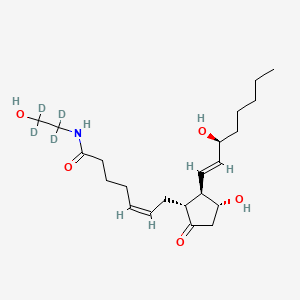

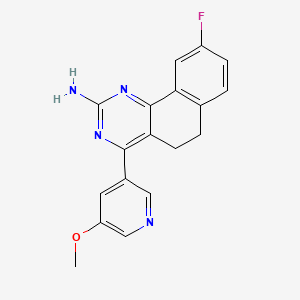
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)

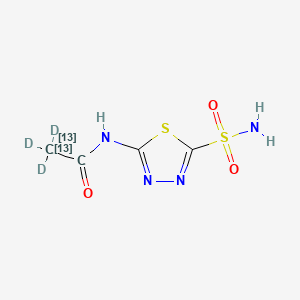


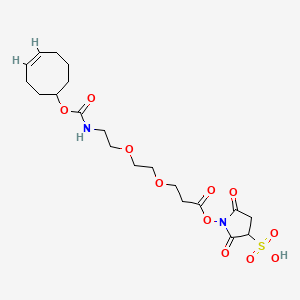
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
